molecular formula C9H12N2O3S B11877291 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate

Cat. No.: B11877291
M. Wt: 228.27 g/mol
InChI Key: OTCRZTAKYXCIQY-UHFFFAOYSA-N
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Description

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate is a heterocyclic compound that contains both a thiazole ring and an azetidine ring. The thiazole ring is a five-membered ring containing sulfur and nitrogen atoms, while the azetidine ring is a four-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of thiazole-4-carboxylic acid with 2-bromoethylamine to form the intermediate 2-(2-bromoethyl)thiazole-4-carboxylate. This intermediate is then reacted with azetidine-3-ol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as ketones or aldehydes.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Hydroxyazetidin-1-yl)ethyl thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the thiazole and azetidine rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s potential as a versatile building block in medicinal chemistry and its ability to interact with various biological targets.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

2-(3-hydroxyazetidin-1-yl)ethyl 1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H12N2O3S/c12-7-3-11(4-7)1-2-14-9(13)8-5-15-6-10-8/h5-7,12H,1-4H2

InChI Key

OTCRZTAKYXCIQY-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1CCOC(=O)C2=CSC=N2)O

Origin of Product

United States

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